1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1283993-94-1
VCID: VC2698257
InChI: InChI=1S/C13H18FN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3
SMILES: CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Molecular Formula: C13H18FN3O2
Molecular Weight: 267.3 g/mol

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

CAS No.: 1283993-94-1

Cat. No.: VC2698257

Molecular Formula: C13H18FN3O2

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine - 1283993-94-1

Specification

CAS No. 1283993-94-1
Molecular Formula C13H18FN3O2
Molecular Weight 267.3 g/mol
IUPAC Name 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Standard InChI InChI=1S/C13H18FN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3
Standard InChI Key OBOOSELHPJMOLA-UHFFFAOYSA-N
SMILES CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Canonical SMILES CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]

Introduction

Chemical Identity and Classification

Structural Identification

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound features several key structural elements that define its chemical identity and potential reactivity. Its structure consists of a piperidine ring with a dimethylamine group at the 4-position and a 3-fluoro-2-nitrophenyl group attached to the nitrogen at position 1 of the piperidine ring.

The compound can be uniquely identified through several standardized chemical identifiers:

Identifier TypeValue
CAS Number1283993-94-1
IUPAC Name1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Molecular FormulaC13H18FN3O2
Standard InChIInChI=1S/C13H18FN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3
Standard InChIKeyOBOOSELHPJMOLA-UHFFFAOYSA-N
SMILES NotationCN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)N+[O-]
PubChem Compound ID62689645

Physical and Chemical Properties

Physical Properties

The physical properties of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine are essential for understanding its behavior under various conditions. While direct physical property data for this specific compound is limited in the search results, we can establish its key characteristics:

PropertyValue
Molecular Weight267.3 g/mol
Physical StateNot explicitly stated, likely a solid at room temperature based on structure
ColorNot explicitly stated
SolubilityExpected to have limited water solubility; likely soluble in organic solvents
StabilityGenerally stable under standard laboratory conditions

Chemical Properties

The chemical properties of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine are influenced by the functional groups present in its structure:

  • Stability: The compound is generally stable under standard laboratory conditions but shows sensitivity to strong acids and bases.

  • Reactivity: The presence of multiple functional groups contributes to a diverse reactivity profile:

    • The nitro group can undergo reduction reactions

    • The tertiary amine groups (both in the piperidine ring and the dimethylamine substituent) can act as nucleophiles or bases

    • The fluorine substituent influences the electronic properties of the aromatic ring

  • Acid-Base Properties: The compound contains basic nitrogen atoms that can participate in acid-base reactions. The dimethylamine group typically has a pKa around 10-11, making it moderately basic.

These chemical properties make 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine a versatile compound for various chemical transformations and potential pharmacological applications.

Synthesis and Preparation

Analytical Confirmation

Following synthesis, the structural confirmation of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically employs several complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the structural arrangement of atoms and functional groups

  • Mass Spectrometry: For determining the molecular weight and fragmentation pattern

  • Infrared Spectroscopy: For identifying functional groups such as the nitro group and amine functionalities

  • Elemental Analysis: For confirming the elemental composition matches the expected formula

These analytical methods provide comprehensive structural verification and purity assessment of the synthesized compound before it is used in further applications or research.

Chemical Reactivity and Reactions

Characteristic Reactions

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can participate in various chemical transformations, primarily dictated by its functional groups:

  • Nitro Group Reactions:

    • Reduction to an amine group using reducing agents (e.g., H2/Pd, Fe/HCl, or Na2S2O4)

    • Nucleophilic aromatic substitution facilitated by the electron-withdrawing nature of the nitro group

  • Amine Group Reactions:

    • N-alkylation or acylation of the tertiary amine groups

    • Oxidation to form N-oxides

    • Quaternization to form quaternary ammonium salts

  • Aromatic Ring Reactions:

    • Electrophilic aromatic substitution (though limited by the existing substituents)

    • Nucleophilic aromatic substitution, particularly influenced by the fluorine substituent

These reactions are typically conducted under specific catalytic conditions or controlled environments to ensure selectivity and optimize yield.

Reaction Mechanisms

The reaction mechanisms involving 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine are complex and depend on the specific transformation being considered. For example, the reduction of the nitro group typically proceeds through a series of electron and proton transfer steps, with nitro reduction intermediates including nitroso and hydroxylamine compounds before forming the final amine.

The presence of fluorine on the aromatic ring affects the electron distribution, making positions ortho and para to it more susceptible to nucleophilic attack. This electronic effect, combined with the strong electron-withdrawing nature of the nitro group, creates a unique reactivity profile for the aromatic portion of the molecule.

Applications and Research Significance

Medicinal Chemistry Applications

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine has significant potential in medicinal chemistry due to its structural features that parallel those found in various pharmacologically active compounds. The compound's potential applications include:

  • Drug Discovery: Serving as a scaffold or building block for the development of novel pharmaceutical agents

  • Structure-Activity Relationship (SAR) Studies: Providing insights into how structural modifications affect biological activity

  • Pharmacophore Development: Contributing to the identification of essential structural features required for specific biological activities

The fluorinated aromatic system combined with the piperidine ring creates a molecular framework that has precedent in various drug classes, including central nervous system agents, antimicrobials, and anti-inflammatory compounds.

Current Research Status

Current research on 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine focuses on exploring its potential biological activities and developing efficient synthetic methodologies:

  • Exploration of its mechanism of action at molecular targets

  • Investigation of structural modifications to enhance potency or selectivity

  • Development of optimized synthetic routes for scale-up and manufacturing

The research significance of this compound lies in its exemplification of the intricate relationship between chemical structure and biological function, providing valuable insights for future drug development efforts.

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